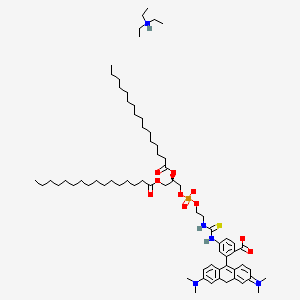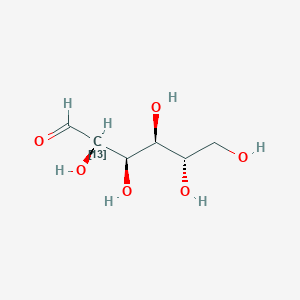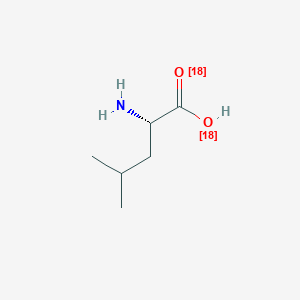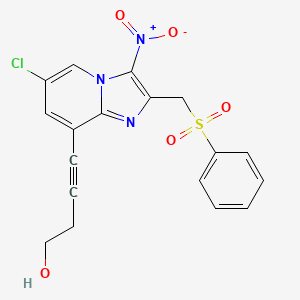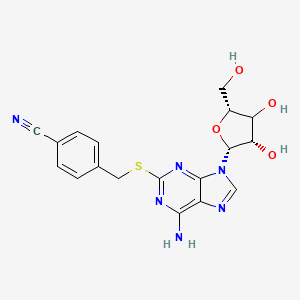
2-(4-Cyanobenzyl)thioadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyanobenzyl)thioadenosine is a nucleoside analog, specifically an adenosine analog. Nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzyl)thioadenosine typically involves the modification of adenosineThis is achieved through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyanobenzyl)thioadenosine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thioether linkage allows for substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thioethers
Aplicaciones Científicas De Investigación
2-(4-Cyanobenzyl)thioadenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
2-(4-Cyanobenzyl)thioadenosine exerts its effects by mimicking the structure of adenosine. It interacts with adenosine receptors and enzymes involved in nucleoside metabolism. This interaction can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation. The compound’s ability to inhibit cancer progression is attributed to its interference with cellular signaling pathways that regulate cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2-(4-Cyanobenzyl)thioadenosine is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other adenosine analogs, it has a thioether linkage and a cyanobenzyl group, which enhance its stability and specificity in targeting certain biological pathways .
Propiedades
Fórmula molecular |
C18H18N6O4S |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
4-[[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |
Clave InChI |
FLWUWSUNBCHXLC-OVHGWZCWSA-N |
SMILES isomérico |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)C#N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






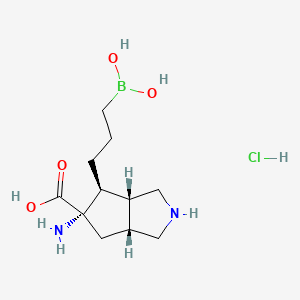
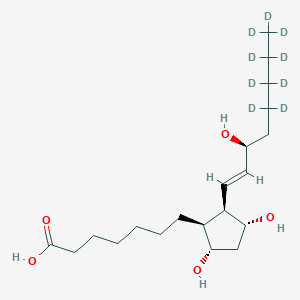
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

